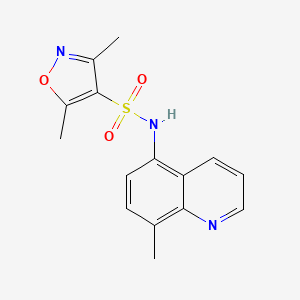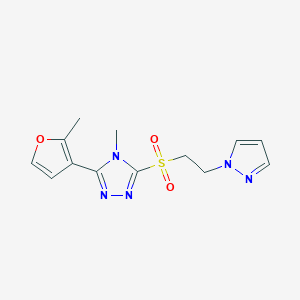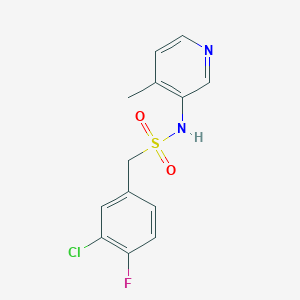![molecular formula C19H22N2O4 B7679167 Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate](/img/structure/B7679167.png)
Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate, also known as MCC, is a compound that has been studied for its potential use in the field of medicine. This compound has shown promising results in scientific research, particularly in the area of cancer treatment.
Mécanisme D'action
The mechanism of action of Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting LSD1, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. This compound has also been found to have a low toxicity profile, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using this compound is its relatively low yield in the synthesis method. This can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for the study of Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of the potential use of this compound in combination with other compounds for cancer treatment. Additionally, the study of the mechanism of action of this compound and its effects on gene expression could lead to the development of new cancer therapies.
Méthodes De Synthèse
The synthesis method of Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate involves the reaction of furan-2-carboxylic acid with 4-(cyclopentylcarbamoyl)aniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then treated with methyl iodide to obtain this compound. The overall yield of the synthesis method is approximately 30%.
Applications De Recherche Scientifique
Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate has been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In particular, this compound has shown promising results in the treatment of breast cancer, lung cancer, and melanoma. This compound has also been studied for its potential use in the treatment of inflammation and autoimmune diseases.
Propriétés
IUPAC Name |
methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-19(23)17-11-10-16(25-17)12-20-14-8-6-13(7-9-14)18(22)21-15-4-2-3-5-15/h6-11,15,20H,2-5,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPMAOJQUPPKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CNC2=CC=C(C=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3,5-difluorophenyl)ethylamino]-N,2,2-trimethylpropanamide](/img/structure/B7679107.png)


![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-methylsulfanylbenzamide](/img/structure/B7679130.png)
![N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7679132.png)
![5-benzyl-3-[(2-methylpyrazol-3-yl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7679133.png)
![Morpholin-4-yl-[4-(thiophen-3-ylmethylamino)phenyl]methanone](/img/structure/B7679141.png)
![[4-[(4-Chloro-2-methylpyrazol-3-yl)methylamino]phenyl]-morpholin-4-ylmethanone](/img/structure/B7679152.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7679171.png)
![N-[1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7679181.png)

![N-[[3-(dimethylamino)phenyl]methyl]-2,3-dihydroxy-N-methylbenzamide](/img/structure/B7679194.png)

